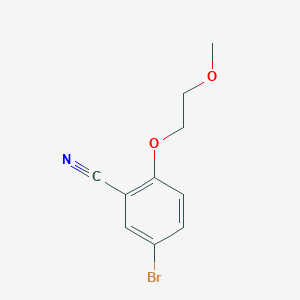

5-Bromo-2-(2-methoxyethoxy)benzonitrile

Descripción

5-Bromo-2-(2-methoxyethoxy)benzonitrile is a substituted aromatic nitrile featuring a bromine atom at the 5-position and a 2-methoxyethoxy group at the 2-position of the benzene ring. The 2-methoxyethoxy group enhances solubility in polar organic solvents compared to simpler alkoxy substituents, making this compound a versatile intermediate in pharmaceutical and materials chemistry.

Propiedades

Fórmula molecular |

C10H10BrNO2 |

|---|---|

Peso molecular |

256.10 g/mol |

Nombre IUPAC |

5-bromo-2-(2-methoxyethoxy)benzonitrile |

InChI |

InChI=1S/C10H10BrNO2/c1-13-4-5-14-10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5H2,1H3 |

Clave InChI |

ZIUXMMDHPRYAGQ-UHFFFAOYSA-N |

SMILES canónico |

COCCOC1=C(C=C(C=C1)Br)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxyethoxy)benzonitrile typically involves the bromination of 2-(2-methoxy-ethoxy)-benzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is often conducted in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of 5-Bromo-2-(2-methoxyethoxy)benzonitrile may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(2-methoxyethoxy)benzonitrile undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or other substituents.

Coupling reactions: It can undergo coupling reactions with organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Formation of substituted benzonitriles with various functional groups.

Oxidation: Formation of brominated benzoic acids or aldehydes.

Reduction: Formation of brominated benzyl alcohols or amines.

Aplicaciones Científicas De Investigación

5-Bromo-2-(2-methoxyethoxy)benzonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 2-(2-methoxy-ethoxy) group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparación Con Compuestos Similares

5-Bromo-2-hydroxybenzonitrile

- Structure : Hydroxyl group at the 2-position.

- Key Properties : Exhibits strong hydrogen bonding via O–H⋯N interactions (O⋯N distances: 2.805–2.810 Å), leading to a planar molecular structure and high crystallinity .

- Applications : Used in synthesizing antiretroviral drugs and cancer therapies due to its reactivity in nucleophilic substitution and coupling reactions .

- Comparison : The hydroxyl group increases polarity but reduces stability under acidic or oxidative conditions compared to the ether-linked 2-methoxyethoxy group in the target compound.

5-Bromo-2-methylbenzonitrile

- Structure : Methyl group at the 2-position.

- Key Properties : Lower polarity (logP ~2.5 estimated) compared to the 2-methoxyethoxy analog, enhancing lipophilicity for membrane permeability in drug candidates .

- Comparison : The methyl group provides steric hindrance without electronic activation, limiting its utility in reactions requiring electron-donating groups.

5-Bromo-2-octyloxybenzonitrile

- Structure : Octyloxy chain at the 2-position.

- Key Properties : Increased hydrophobicity (molecular weight: 310.23 g/mol) results in poor solubility in polar solvents but improved compatibility with lipid-based systems .

- Comparison : The long alkyl chain hinders crystallization, whereas the shorter 2-methoxyethoxy group balances solubility and steric effects.

Halogen and Electronic Effects

5-Bromo-3-fluoro-2-methoxybenzonitrile

- Structure : Additional fluorine at the 3-position.

- Key Properties: Fluorine’s electron-withdrawing effect enhances the nitrile’s electrophilicity, facilitating cyano-group participation in cycloaddition reactions .

- Comparison : The fluorine substituent alters electronic distribution, making this compound more reactive than the target molecule in aromatic substitution reactions.

4-Bromo-2-(2-methoxyethoxy)benzonitrile

- Structure : Bromine at the 4-position instead of 3.

- Comparison : The 5-bromo isomer may exhibit slower reaction kinetics in certain coupling reactions due to steric effects.

Multi-Substituted Derivatives

5-Bromo-2,3-dimethoxybenzonitrile

- Structure : Methoxy groups at 2- and 3-positions.

- Comparison : The 2-methoxyethoxy group in the target compound offers similar electron-donating effects but with enhanced solubility.

5-Acetyl-2-bromo-benzonitrile

- Structure : Acetyl group at the 5-position.

- Key Properties : The electron-withdrawing acetyl group (C=O) deactivates the ring, reducing bromine’s reactivity in nucleophilic substitutions but enabling directed ortho-metalation .

- Comparison : The target compound’s bromine is more labile due to the absence of strong electron-withdrawing groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.